molecular formula C14H17N7O2S B4446508 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B4446508
M. Wt: 347.40 g/mol
InChI Key: LXQYKQIMCBNEJE-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a heterocyclic compound featuring a tetrahydroquinazolinone core fused with a methyltetrazole-sulfanyl acetamide moiety. The tetrahydroquinazolinone scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial properties, while the tetrazole group is known to enhance metabolic stability and bioavailability by mimicking carboxylic acid functionalities .

Properties

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7O2S/c1-14(2)4-9-8(10(22)5-14)6-15-12(16-9)17-11(23)7-24-13-18-19-20-21(13)3/h6H,4-5,7H2,1-3H3,(H,15,16,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQYKQIMCBNEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NN=NN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions could potentially alter the functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the tetrazole or quinazolinone moieties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with different oxidation states, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. It could interact with enzymes, receptors, or other molecular targets, leading to various biological effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cephalosporin Derivatives ()

The Pharmacopeial Forum (PF 43(1)) lists two cephalosporin analogs:

  • (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound m).
  • (6R,7R)-3-((5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl)-8-oxo-7-pivalamido-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (Compound n).

Key Comparisons :

  • Core Structure: Both cephalosporins contain a beta-lactam ring critical for antibacterial activity, unlike the tetrahydroquinazolinone core of the target compound.
  • Tetrazole Functionality : Compound m shares a tetrazole-acetamido group, which enhances resistance to beta-lactamases. The target compound’s methyltetrazole-sulfanyl group may similarly improve stability but targets different biological pathways.
N-Substituted Sulfanyl Acetamides ()

N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) feature an indole-oxadiazole core linked to a sulfanyl acetamide.

Key Comparisons :

  • Core Heterocycles: The indole-oxadiazole system in contrasts with the tetrahydroquinazolinone in the target compound. Indole moieties are often associated with serotonin receptor modulation, while quinazolinones are linked to kinase inhibition.
  • Sulfanyl Linkage : Both classes utilize sulfanyl groups for structural diversity, but the target compound’s methyltetrazole substituent may offer superior metabolic stability compared to the oxadiazole-indole derivatives .
Quinoline-Based Analogs ()

The compound 2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide (ECHEMI: 670272-89-6) shares structural similarities with the target compound.

Key Comparisons :

  • Core Structure: The dihydroquinoline core in differs from the tetrahydroquinazolinone in the target compound. Quinoline derivatives are often explored for antimalarial or anticancer activity, whereas quinazolinones are associated with kinase inhibition.
  • Substituent Effects: The cyano and ethyl groups in may alter electronic properties and solubility compared to the target compound’s dimethyl and tetrazole groups. The phenylthiadiazole substituent in could enhance aromatic stacking interactions, contrasting with the methyltetrazole’s role in mimicking carboxylates .

Structural and Functional Comparison Table

Compound Name/ID Core Structure Key Substituents Biological Implications Reference
Target Compound Tetrahydroquinazolinone 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide Potential kinase inhibition, metabolic stability N/A
Cephalosporin (Compound m) Beta-lactam Tetrazole-acetamido, thiadiazolethio Antibacterial, beta-lactamase resistance
N-Substituted Indole-Oxadiazole (8a-w) Indole-oxadiazole Sulfanyl acetamide, variable N-substituents Antimicrobial/anticancer candidate
Dihydroquinoline Derivative (670272-89-6) Dihydroquinoline Cyano, ethyl, phenylthiadiazole Antimalarial/anticancer potential

Research Findings and Implications

  • Tetrazole vs. Thiadiazole/Oxadiazole : The methyltetrazole group in the target compound may offer superior bioavailability compared to thiadiazole/oxadiazole derivatives due to its carboxylic acid mimicry .
  • Core Heterocycles: The tetrahydroquinazolinone core distinguishes the target compound from beta-lactams (antibiotics) and indole-oxadiazoles (broad-spectrum agents), suggesting unique therapeutic targets.
  • Synthetic Accessibility: While highlights aqueous-phase synthesis for naphthopyrans, the target compound’s synthesis likely requires specialized conditions for quinazolinone and tetrazole coupling, impacting scalability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

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